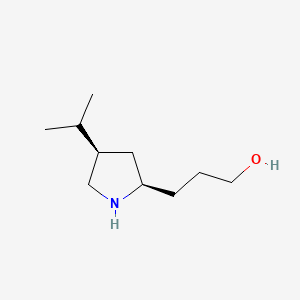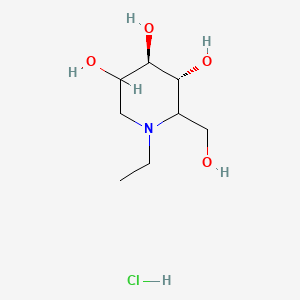
Doxepin-N-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxepin-N-β-D-Glucuronide is a metabolite of doxepin, a tricyclic antidepressant. This compound is formed through the glucuronidation process, where doxepin is conjugated with glucuronic acid. The molecular formula of this compound is C25H29NO7, and it has a molar mass of 455.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin-N-β-D-Glucuronide involves the glucuronidation of doxepin. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to doxepin. The reaction conditions often include a buffered solution with a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using recombinant UGT enzymes expressed in microbial systems. These systems can be optimized for high yield and purity of the product. The use of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can further enhance the efficiency and accuracy of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Doxepin-N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to doxepin and glucuronic acid under acidic or basic conditions.
Common Reagents and Conditions
The hydrolysis of this compound can be facilitated by acidic or basic reagents such as hydrochloric acid or sodium hydroxide. Enzymatic hydrolysis can also be achieved using β-glucuronidase.
Major Products Formed
The major products formed from the hydrolysis of this compound are doxepin and glucuronic acid .
Wissenschaftliche Forschungsanwendungen
Doxepin-N-β-D-Glucuronide is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a crucial tool to investigate the body’s response to doxepin and its derivatives. This compound is also used in the development of assays to assess the inhibition of UGT enzymes, which is important for understanding drug-drug interactions and the safety profile of new chemical entities.
Wirkmechanismus
The mechanism of action of Doxepin-N-β-D-Glucuronide is primarily related to its role as a metabolite of doxepin. Doxepin itself is a potent serotonin and norepinephrine reuptake inhibitor, which contributes to its antidepressant effects. The glucuronidation of doxepin to form this compound is a detoxification process that facilitates the excretion of doxepin from the body. This process involves the molecular targets and pathways associated with UGT enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dosulepin-N-β-D-Glucuronide: Another tricyclic antidepressant metabolite formed through glucuronidation.
Clomipramine-N-β-D-Glucuronide: A metabolite of clomipramine, also formed through glucuronidation.
Cyclizine-N-β-D-Glucuronide: A metabolite of cyclizine, an antihistamine, formed through glucuronidation
Uniqueness
Doxepin-N-β-D-Glucuronide is unique in its specific formation from doxepin, a widely used tricyclic antidepressant. Its study provides valuable insights into the metabolism and pharmacokinetics of doxepin, which can aid in optimizing therapeutic strategies and minimizing adverse effects .
Eigenschaften
CAS-Nummer |
1075185-73-7 |
|---|---|
Molekularformel |
C25H29NO7 |
Molekulargewicht |
455.507 |
IUPAC-Name |
6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+ |
InChI-Schlüssel |
HIWVLLQQFXUDIX-GZTJUZNOSA-N |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


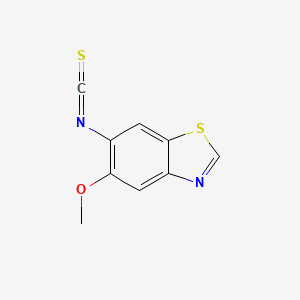

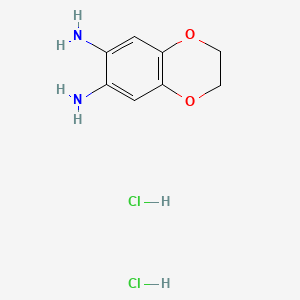
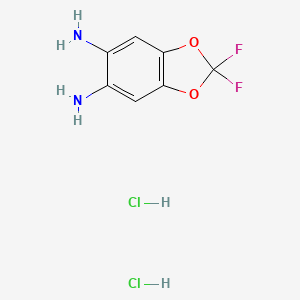
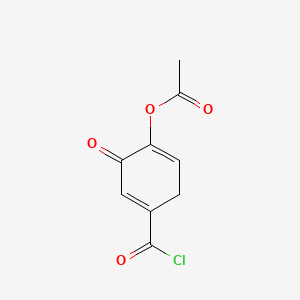
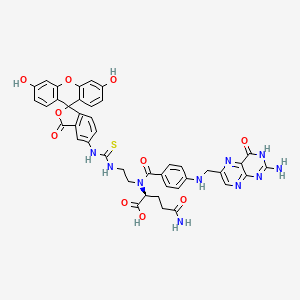
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
